10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane
Description
10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic core comprising a 4-membered and a 5-membered ring bridged by two nitrogen atoms (2,7-diazaspiro[4.5]decane). The substitution of two fluorine atoms at the 10th position and a pyrazin-2-yl group at the 2nd position distinguishes it from related compounds. Fluorination at the spiro carbon enhances metabolic stability and lipophilicity, while the pyrazine moiety may influence binding interactions with biological targets, such as enzymes or receptors involved in neurological disorders .
Properties
IUPAC Name |
6,6-difluoro-2-pyrazin-2-yl-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N4/c13-12(14)1-3-16-8-11(12)2-6-18(9-11)10-7-15-4-5-17-10/h4-5,7,16H,1-3,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCRQWDFMYOJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1(F)F)CCN(C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the amination of a precursor molecule . Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been explored for its potential as a therapeutic agent due to its ability to interact with biological targets. Notable applications include:
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Antiparasitic Activity :
- Research indicates that derivatives of diazaspiro compounds, including 10,10-difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane, exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Modifications to the spirocyclic structure have led to improved potency and solubility profiles in various analogs .
-
Anticancer Potential :
- The compound's structural modifications have been linked to enhanced activity against cancer cell lines. For instance, the introduction of difluoromethyl groups has been shown to increase the lipophilicity and metabolic stability of related compounds, making them more effective in targeting cancer cells .
-
Neuropharmacology :
- There is ongoing research into the neuropharmacological effects of compounds similar to 10,10-difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane. These compounds are being evaluated for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| 10a | T. brucei | Potent (EC50: 0.25 μM) | |
| 10b | Cancer Cell Lines | Moderate | |
| 10c | Neurotransmitter Receptors | Under Investigation |
Case Studies
-
Case Study on Antiparasitic Activity :
- A study focused on the synthesis of various spirocyclic derivatives demonstrated that compounds with a similar backbone exhibited up to a 20-fold increase in potency against T. brucei compared to traditional treatments. The modifications included changes in the side chains and functional groups that enhanced solubility and bioavailability .
-
Case Study on Anticancer Properties :
- Another investigation assessed the anticancer properties of analogs derived from diazaspiro frameworks, revealing that specific substitutions led to significant cytotoxic effects in multiple cancer cell lines, including breast and lung cancers. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism by which 10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
10,10-Difluoro-2-(Pyridin-2-yl)-2,7-diazaspiro[4.5]decane (CAS 1422141-51-2)
- Key Difference : Pyridine replaces pyrazine at the 2nd position.
- The molecular formula (C₁₃H₁₇F₂N₃) and weight (~253.3 g/mol) are identical, but the electronic profile differs due to the heteroaromatic substituent .
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one
- Key Difference : A ketone group replaces the 10,10-difluoro substitution.
- Impact : The ketone introduces polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing fluorine atoms. This compound is a dopamine-active transporter (DAT) inhibitor, suggesting the spiro core’s adaptability to diverse targets .
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives
Substituent Effects on Pharmacological Activity
- Fluorination: 10,10-Difluoro substitution in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 2,7-diazaspiro[4.5]decan-10-one) .
- Heterocyclic Moieties : Pyrazine’s dual nitrogen atoms may improve binding to aromatic residues in enzymes, whereas pyridine or pyrimidine substituents offer varied electronic profiles .
Biological Activity
10,10-Difluoro-2-(pyrazin-2-yl)-2,7-diazaspiro[4.5]decane is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C12H18Cl2F2N4
- Molecular Weight : 254.28 g/mol
- CAS Number : 1422134-91-5
The compound exhibits its biological effects through several mechanisms, including modulation of receptor activity and inhibition of specific signaling pathways. It has been observed to interact with sigma receptors, which play a critical role in various neurological processes.
Biological Activity Overview
- Antitumor Activity :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Data Tables
Case Studies
- Antitumor Study : A study conducted on a related diazaspiro compound demonstrated significant tumor regression in NCI-H1373 xenograft mouse models when administered at varying doses. The results indicated that the compound could effectively target cancer cells while sparing normal tissue .
- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that the compound reduced cell death and improved cell viability through modulation of oxidative stress markers .
- Inflammation Model : In an experimental model of acute lung injury induced by lipopolysaccharides (LPS), the compound exhibited a reduction in inflammatory cytokines and improved lung function metrics, suggesting its potential therapeutic role in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
